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Compound Name:
4-(4-Aminophenyl)-3-methyl-4-

oxobutanoic acid

Cat. No.: B126316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Levosimendan is a calcium-sensitizing inotropic agent used in the treatment of acutely

decompensated severe chronic heart failure. As with any pharmaceutical compound, the

control of impurities is a critical aspect of ensuring its safety and efficacy. Levosimendan is a

chiral molecule, with the pharmacologically active substance being the (R)-enantiomer.

Levosimendan Impurity 4 is identified as the (S)-enantiomer of Levosimendan, also known as

dextrosimendan. This technical guide provides a comprehensive overview of the

characterization of this specific impurity, including its physicochemical properties,

pharmacological activity, and analytical methodologies for its separation and quantification.

Physicochemical and Pharmacological
Characterization
Levosimendan Impurity 4, or (S)-Levosimendan (dextrosimendan), shares the same molecular

formula and mass as the active pharmaceutical ingredient but differs in its three-dimensional

arrangement. This stereochemical difference leads to a significant disparity in their

pharmacological effects.

Physicochemical Properties
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A summary of the known physicochemical properties of Levosimendan Impurity 4

(Dextrosimendan) is presented in Table 1. While some data is available from commercial

suppliers of reference standards, a complete profile including specific optical rotation and

detailed spectroscopic data is not readily available in public literature.

Table 1: Physicochemical Properties of Levosimendan Impurity 4 (Dextrosimendan)

Property Data Reference(s)

Chemical Name

(S)-N-(4-(4-methyl-6-oxo-

1,4,5,6-tetrahydropyridazin-3-

yl)phenyl)carbonohydrazonoyl

dicyanide

[1]

Synonyms
(S)-Levosimendan,

Dextrosimendan
[1]

CAS Number 144238-75-5 [1]

Molecular Formula C₁₄H₁₂N₆O [1]

Molecular Weight 280.28 g/mol [1]

Appearance Yellow to Dark Yellow Solid [1]

Melting Point >120°C (decomposition)

Predicted pKa 6.12 ± 0.10

Predicted Density 1.33 ± 0.1 g/cm³

Solubility
Slightly soluble in DMSO and

Methanol

Storage Conditions
-20°C Freezer, under inert

atmosphere

Pharmacological Activity
The primary mechanism of action of Levosimendan is the sensitization of cardiac troponin C to

calcium, which enhances myocardial contractility. This effect is highly stereoselective.
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Dextrosimendan exhibits significantly lower potency as a calcium sensitizer compared to

Levosimendan.

Table 2: Comparative Pharmacological Activity of Levosimendan and Dextrosimendan

Parameter
Levosimendan
((R)-
enantiomer)

Dextrosimend
an ((S)-
enantiomer)

Fold
Difference

Reference(s)

EC₅₀ for Ca²⁺

Sensitization

(skinned fibers)

0.3 µM 3 µM 10-fold [2]

Synthesis and Formation
Levosimendan is synthesized from the chiral precursor (R)-6-(4-aminophenyl)-5-methyl-4,5-

dihydropyridazin-3(2H)-one. Levosimendan Impurity 4 can be formed if the racemic precursor

is used without chiral resolution, or if the (S)-enantiomer of the precursor is present.

Logical Synthesis Pathway
The following diagram illustrates the general synthetic pathway for Levosimendan and the

origin of Dextrosimendan.
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Caption: Synthetic pathway of Levosimendan and the formation of Impurity 4.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Dextrosimendan are

not readily available in peer-reviewed literature. However, based on general organic chemistry

principles and information from related syntheses, the following outlines can be proposed.

Synthesis of Dextrosimendan (Impurity 4)
A plausible laboratory-scale synthesis would involve the reaction of (S)-6-(4-aminophenyl)-5-

methyl-4,5-dihydropyridazin-3(2H)-one with malononitrile.

Diazotization of (S)-Precursor:

Dissolve (S)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in an appropriate

acidic aqueous medium (e.g., dilute HCl).

Cool the solution to 0-5°C in an ice bath.

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature

below 5°C.

Stir for a short period to ensure complete formation of the diazonium salt.

Condensation with Malononitrile:

In a separate vessel, dissolve malononitrile in a suitable solvent, potentially with a weak

base to facilitate the reaction.

Slowly add the cold diazonium salt solution to the malononitrile solution, maintaining a low

temperature.

Allow the reaction to proceed with stirring, monitoring for completion by a suitable

technique (e.g., TLC or HPLC).

Work-up and Purification:
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Once the reaction is complete, the product may precipitate from the solution or require

extraction with an organic solvent.

The crude product should be collected by filtration or after evaporation of the solvent.

Purification can be achieved by recrystallization from an appropriate solvent system or by

column chromatography.

Chiral High-Performance Liquid Chromatography
(HPLC) for Enantiomeric Separation
A validated chiral HPLC method is essential for the quantification of Levosimendan Impurity 4.

While a specific validated method is not publicly available, a general approach for developing

such a method is provided below.

Instrumentation: A standard HPLC system with a UV detector is suitable.

Chiral Stationary Phase: Polysaccharide-based chiral columns, such as those with cellulose

or amylose derivatives, are often effective for separating enantiomers of pharmaceutical

compounds.

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g.,

isopropanol or ethanol) is typically used. A small amount of an amine (e.g., diethylamine)

may be added to improve peak shape.

Detection: UV detection at a wavelength where both enantiomers have significant

absorbance (e.g., around 375 nm for Levosimendan).

Method Validation: The method should be validated according to ICH guidelines, assessing

parameters such as specificity, linearity, range, accuracy, precision (repeatability and

intermediate precision), detection limit, quantitation limit, and robustness.

Spectroscopic Characterization
Detailed ¹H and ¹³C NMR data for Dextrosimendan are not available in the public domain.

However, the spectra would be expected to be very similar to that of Levosimendan, with minor

shifts in the chemical environment of the protons and carbons near the chiral center. A full
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structural elucidation would require 1D and 2D NMR techniques (COSY, HSQC, HMBC) and

mass spectrometry.

Mechanism of Stereoselective Action
The difference in pharmacological activity between Levosimendan and Dextrosimendan arises

from their stereoselective interaction with cardiac troponin C (cTnC).

Signaling Pathway of Calcium Sensitization
The following diagram illustrates the stereoselective binding of Levosimendan and

Dextrosimendan to the cardiac troponin complex.
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Cardiac Muscle Contraction Cascade Modulation by Levosimendan Enantiomers
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Caption: Stereoselective interaction of Levosimendan enantiomers with cardiac troponin C.
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Levosimendan binds to the N-terminal domain of cardiac troponin C in a calcium-dependent

manner. This binding is stereoselective, with the (R)-enantiomer having a higher affinity. This

high-affinity binding stabilizes the Ca²⁺-bound conformation of cTnC, leading to a more

prolonged interaction between actin and myosin for a given calcium concentration, thus

enhancing the force of contraction. The (S)-enantiomer, Dextrosimendan, binds with lower

affinity and is therefore less effective at sensitizing the myofilaments to calcium.[2]

Conclusion
Levosimendan Impurity 4, the (S)-enantiomer Dextrosimendan, is a critical impurity to monitor

in the production of Levosimendan due to its significantly lower pharmacological potency. This

guide has provided an overview of its known characteristics and the analytical principles for its

control. Further research is required to fully elucidate its detailed spectroscopic properties and

to develop and publish validated, detailed analytical methods for its routine analysis. For drug

development professionals, the control of this impurity to within acceptable limits, as defined by

regulatory guidelines, is paramount for ensuring the consistent quality and efficacy of

Levosimendan drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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